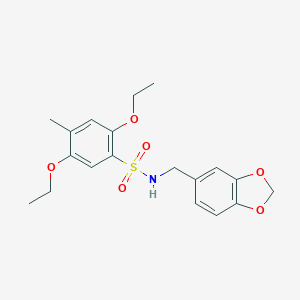

N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide, also known as MDMA or ecstasy, is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. MDMA is classified as a Schedule I drug by the United States Drug Enforcement Administration, indicating that it has a high potential for abuse and no accepted medical use. Despite this classification, MDMA has been the subject of numerous scientific studies due to its unique chemical structure and potential therapeutic applications.

Mecanismo De Acción

N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in mood regulation, while dopamine and norepinephrine are involved in reward and motivation. By increasing the levels of these neurotransmitters, N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide produces feelings of euphoria, increased empathy, and heightened sensory perception.

Biochemical and Physiological Effects:

N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide has a number of biochemical and physiological effects, including:

1. Increased heart rate and blood pressure

2. Increased body temperature

3. Increased levels of serotonin, dopamine, and norepinephrine in the brain

4. Decreased appetite

5. Dehydration

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide has a number of advantages and limitations for use in laboratory experiments. Some of the advantages include:

1. Its unique chemical structure allows it to be studied as a potential treatment for a variety of conditions.

2. Its psychoactive effects make it useful for studying the effects of neurotransmitters on behavior.

3. Its popularity among recreational drug users makes it easy to obtain for research purposes.

Some of the limitations include:

1. Its classification as a Schedule I drug makes it difficult to obtain for research purposes.

2. Its potential for abuse and neurotoxicity makes it difficult to study in humans.

3. Its effects on the brain and behavior are complex and not well understood.

Direcciones Futuras

There are numerous areas of future research for N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide, including:

1. Further studies on its potential therapeutic applications, including PTSD, autism, and end-of-life anxiety.

2. Studies on the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide use, including potential neurotoxicity and cognitive impairment.

3. Studies on the effects of N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide on the developing brain.

4. Studies on the effects of N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide in combination with other drugs, including alcohol and marijuana.

5. Studies on the potential for N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide to be used as a tool for psychotherapy.

In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. Despite its classification as a Schedule I drug, N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide has been the subject of numerous scientific studies due to its unique chemical structure and potential therapeutic applications. Further research is needed to fully understand the effects of N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide on the brain and behavior, as well as its potential for use in psychotherapy.

Métodos De Síntesis

N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide is synthesized through a multi-step process, beginning with the reaction of safrole with hydrobromic acid to produce 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then reduced using sodium borohydride to produce N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide requires specialized knowledge and equipment and is illegal in most countries.

Aplicaciones Científicas De Investigación

N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide has been the subject of numerous scientific studies due to its potential therapeutic applications. Some of the areas of research include:

1. Post-Traumatic Stress Disorder (PTSD): N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide has been shown to have therapeutic effects in individuals with PTSD, including reducing symptoms of anxiety and depression.

2. Autism: N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide has been studied as a potential treatment for social anxiety in individuals with autism.

3. End-of-Life Anxiety: N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide has been studied as a potential treatment for anxiety in individuals with terminal illnesses.

Propiedades

Fórmula molecular |

C19H23NO6S |

|---|---|

Peso molecular |

393.5 g/mol |

Nombre IUPAC |

N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C19H23NO6S/c1-4-23-16-10-19(18(24-5-2)8-13(16)3)27(21,22)20-11-14-6-7-15-17(9-14)26-12-25-15/h6-10,20H,4-5,11-12H2,1-3H3 |

Clave InChI |

ZAEOOLLGZLYLDV-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |

SMILES canónico |

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B275615.png)

![N~1~-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275617.png)

![N~1~-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275618.png)

![N~1~-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275619.png)

![N-[1-(4-isopropylphenyl)propyl]-4-propoxybenzamide](/img/structure/B275626.png)

![4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275655.png)